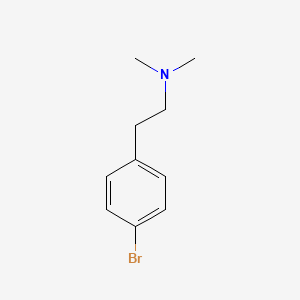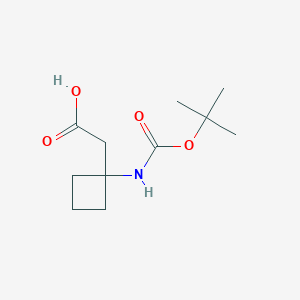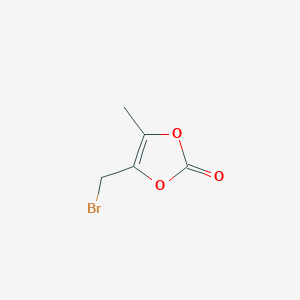
4-(Bromomethyl)-5-methyl-1,3-dioxol-2-one
Übersicht
Beschreibung
4-(Bromomethyl)-5-methyl-1,3-dioxol-2-one, commonly referred to as BMODO, is a brominated organic compound that has a wide range of applications in scientific research. It is a colorless, crystalline solid that is soluble in water, alcohol, and other organic solvents. BMODO is used in the synthesis of a variety of compounds, such as peptides and peptidomimetics, and as a catalyst in organic reactions. It has also been used in the synthesis of pharmaceuticals, agrochemicals, and other industrial products. BMODO has been studied extensively in the laboratory setting and is a useful tool for researchers in many areas of science.
Wissenschaftliche Forschungsanwendungen
Spectroscopic and Structural Investigations
4-(Bromomethyl)-5-methyl-1,3-dioxol-2-one has been studied using FTIR and FT-Raman spectroscopy. Structural parameters were optimized using quantum chemical simulations to characterize various properties such as molecular shape, size, and reactive centers. This research aids in understanding the compound's electronic structure and reactivity (Carthigayan et al., 2014).
Synthesis of Antibiotics
This compound has been used in the synthesis of Lenampicillium hydrochloride, an antibiotic, demonstrating its utility in pharmaceutical chemistry (Xiao Xu-hui, 2004).
Reactivity in Chemical Synthesis
This compound has been employed as a synthetic equivalent of 3-arylhydroxyacetone enolate in the indium-promoted allylation reaction. This highlights its potential in organic synthesis and the creation of arylated products (Bigovic et al., 2013).
Kinetic Studies in Antibacterial Agent Synthesis
The compound has been central in studying the kinetics and mechanism of reactions for synthesizing antibacterial agents, providing insights into optimizing such reactions for better yields (Nishida et al., 1994).
Polymer Synthesis and Characterization
Its derivatives have been used in synthesizing polymers with high water absorption capacity, indicating its importance in material science (Kumar & Negi, 2015).
Wirkmechanismus
Target of Action
Bromomethyl groups are often used in organic synthesis as alkylating agents, suggesting that this compound might interact with various biological macromolecules .
Mode of Action
Bromomethyl groups are known to be reactive and can form covalent bonds with nucleophilic sites on biological targets . This interaction could lead to changes in the target’s structure and function.
Biochemical Pathways
The compound’s potential to alkylate biological macromolecules suggests that it could influence a variety of biochemical processes .
Pharmacokinetics
The compound’s small size and lipophilic nature suggest that it might be readily absorbed and distributed in the body .
Result of Action
Its potential to alkylate biological macromolecules could lead to changes in cellular functions and potentially induce cellular stress responses .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-(Bromomethyl)-5-methyl-1,3-dioxol-2-one. Factors such as pH, temperature, and the presence of other chemicals can affect the compound’s reactivity and stability .
Biochemische Analyse
Biochemical Properties
4-(Bromomethyl)-5-methyl-1,3-dioxol-2-one plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between this compound and cytochrome P450 can lead to the formation of reactive intermediates, which may further participate in subsequent biochemical reactions. Additionally, this compound can act as a substrate for nucleophilic substitution reactions, where it interacts with nucleophiles such as glutathione, leading to the formation of conjugates that are essential for detoxification processes .
Cellular Effects
The effects of this compound on cellular processes are diverse and significant. This compound has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). By modulating ROS levels, this compound can impact gene expression and cellular metabolism. For instance, increased ROS levels can activate signaling pathways such as the MAPK pathway, leading to changes in gene expression that promote cell survival or apoptosis . Furthermore, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the formation of covalent bonds with biomolecules, such as proteins and nucleic acids. This covalent binding can lead to enzyme inhibition or activation, depending on the specific target. For example, the interaction of this compound with cytochrome P450 can result in the inhibition of the enzyme’s catalytic activity, thereby affecting the metabolism of other substrates . Additionally, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, leading to alterations in cellular function .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . The long-term effects of this compound on cellular function can vary depending on the experimental conditions. In vitro studies have demonstrated that prolonged exposure to this compound can lead to cumulative effects on cellular metabolism and gene expression, potentially resulting in altered cell function .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent, with varying outcomes observed at different dosage levels. At low doses, this compound has been shown to have minimal toxic effects, with no significant adverse effects on animal health . At higher doses, this compound can induce toxic effects, including liver damage and oxidative stress . These dose-dependent effects highlight the importance of careful dosage optimization in experimental studies to avoid potential toxicity while maximizing the compound’s beneficial effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to detoxification and oxidative stress response. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates that are subsequently conjugated with glutathione . This conjugation process is essential for the detoxification of this compound and its elimination from the body . Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the overall metabolic balance within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as ABC transporters, which facilitate its uptake and distribution within the cell . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . This distribution pattern is crucial for the compound’s biological activity, as it determines the sites of action and potential interactions with target biomolecules .
Subcellular Localization
The subcellular localization of this compound is a key determinant of its activity and function. This compound is primarily localized in the cytoplasm, where it can interact with various cytoplasmic enzymes and proteins . Additionally, this compound can be targeted to specific organelles, such as the mitochondria, through post-translational modifications or targeting signals . The localization of this compound within specific subcellular compartments is essential for its biological activity, as it influences its interactions with target biomolecules and its overall effect on cellular function .
Eigenschaften
IUPAC Name |
4-(bromomethyl)-5-methyl-1,3-dioxol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5BrO3/c1-3-4(2-6)9-5(7)8-3/h2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWFALVUXAGYMHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=O)O1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70444679 | |
| Record name | 4-(bromomethyl)-5-methyl-1,3-dioxol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70444679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80715-22-6 | |
| Record name | 4-(Bromomethyl)-5-methyl-1,3-dioxol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80715-22-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(bromomethyl)-5-methyl-1,3-dioxol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70444679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Bromomethyl)-5-methyl-1,3-dioxol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-(Bromomethyl)-5-methyl-1,3-dioxol-2-one in the synthesis of NM441, an antibacterial agent?
A1: this compound (DMDO-Br) serves as an electrophilic reagent in the synthesis of NM441. It reacts with a secondary amine, 1-substituted piperazine (NM394), through nucleophilic substitution. [] The bromine atom in DMDO-Br is replaced by the piperazine nitrogen, forming a tertiary amine. This tertiary amine is a crucial intermediate in the multi-step synthesis of the final NM441 compound. [] You can find more details about this reaction in the paper "Studies on Synthesis of Antibacterial Agent (NM441). I. Kinetics and Mechanism of the Reaction of this compound with 1-Substituted Piperazine (NM394)". []
Q2: What are some of the byproducts observed during the synthesis of NM441 using DMDO-Br and how are they formed?
A2: The reaction of DMDO-Br with NM394 can lead to the formation of unwanted byproducts alongside the desired tertiary amine. These include:
- Quaternary ammonium salt: Formed by further reaction of the synthesized tertiary amine with DMDO-Br in a Menshutkin reaction. []
- Ring-opened compound: Generated by nucleophilic attack of NM394 on the carbonyl carbon of DMDO-Br, causing ring opening. []
- 1,2-adduct: Primarily formed through Michael addition of NM394 to the previously formed ring-opened compound. []
Q3: Can you elaborate on the use of DMDO-Br in the synthesis of Prulifloxacin?
A3: DMDO-Br is employed in the final stages of Prulifloxacin synthesis. [] The compound 6-fluoro-1-methyl-4-oxo-7-(1-piperazinyl)-1H,4H-[1,3]-thiazeto[3,2-a]quinoline-3-carboxylic acid is reacted with DMDO-Br. [] While the specific reaction mechanism is not detailed in the provided abstract, it likely involves a nucleophilic substitution similar to the NM441 synthesis, where the carboxylic acid group reacts with DMDO-Br. [] This step highlights the versatility of DMDO-Br as a building block in synthesizing various fluoroquinolone antibiotics.
Q4: How is this compound synthesized?
A4: this compound (DMDO-Br) is synthesized by reacting 5-methyl-1,3-dioxol-2-one (DMDO) with bromine under UV irradiation. [] This reaction is highly dependent on specific reaction conditions. The successful formation of DMDO-Br can be confirmed using analytical techniques like 1H NMR and Mass Spectrometry. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
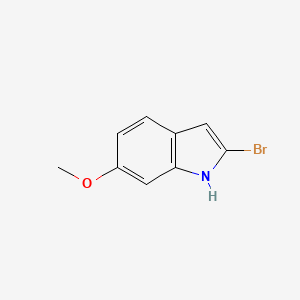

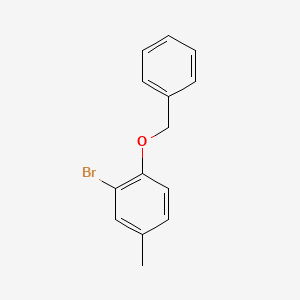
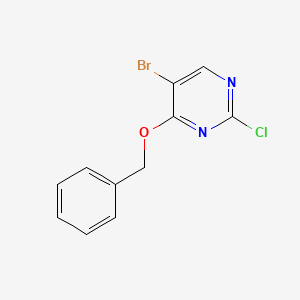
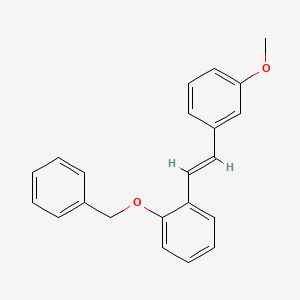
![Thieno[2,3-C]pyridine-2-carbaldehyde](/img/structure/B1278127.png)



